Heptaethylene glycol, pentyl ether
Description
Contextualization of Heptaethylene Glycol and its Ether Derivatives within Oligo(ethylene Glycol) Chemistry
Heptaethylene glycol is an oligomer of ethylene (B1197577) glycol, meaning it is composed of seven repeating ethylene glycol units. chemicalbook.com Its chemical formula is C14H30O8. chemicalbook.com The ether derivatives of heptaethylene glycol, such as heptaethylene glycol, pentyl ether, are formed by the substitution of one of the terminal hydroxyl groups with an alkoxy group, in this case, a pentyl ether.
These compounds are part of the broader family of glycol ethers, which are classified as E-series (derived from ethylene oxide) or P-series (derived from propylene (B89431) oxide). wikipedia.org Heptaethylene glycol ethers belong to the E-series. wikipedia.org The length of the oligo(ethylene glycol) chain and the nature of the alkyl ether group significantly influence the compound's physical and chemical properties, including its solubility, boiling point, and surfactant capabilities. wikipedia.org For instance, longer alkyl chains, such as in heptaethylene glycol monododecyl ether, enhance the hydrophobic character of the molecule. chemicalbook.comnih.gov
Fundamental Principles Governing Ether Functionalization in Polyether Systems
The functionalization of polyethers, including the introduction of alkyl ether groups, is a critical process for tailoring their properties for specific applications. Etherification, the primary method for creating these derivatives, typically involves the reaction of a hydroxyl group with an alkylating agent.
Several synthetic strategies can be employed for the ether functionalization of polyethers. One common approach is the Williamson ether synthesis, where a deprotonated alcohol (alkoxide) reacts with an alkyl halide. In the context of heptaethylene glycol, one of its terminal hydroxyl groups can be deprotonated with a strong base to form an alkoxide, which is then reacted with a pentyl halide (e.g., pentyl bromide) to yield this compound.
Another significant method in polyether chemistry is ring-opening polymerization of epoxides, which can be initiated to create polyether chains. researchgate.net Functionalization in these systems can be achieved through the use of functional initiators or by post-polymerization chemical modification of the polyether backbone. researchgate.net This allows for the precise placement of functional groups, including ethers, along the polymer chain. researchgate.net The choice of synthetic route depends on factors such as the desired degree of functionalization, the scale of the reaction, and the required purity of the final product.
Overview of Academic Research Trajectories for this compound and Analogous Structures
Academic research into this compound and its analogs is driven by their potential in a variety of advanced applications. These compounds serve as model systems for understanding the behavior of non-ionic surfactants and as building blocks for more complex molecular architectures.
Research has focused on the synthesis and characterization of various oligo(ethylene glycol) alkyl ethers to investigate the structure-property relationships. For example, studies on analogous compounds like heptaethylene glycol monomethyl ether and heptaethylene glycol monododecyl ether provide insights into how the alkyl chain length affects properties such as water solubility and critical micelle concentration. nih.govnih.gov
A significant area of investigation is the use of oligo(ethylene glycol) derivatives in materials science. Researchers have incorporated oligo(ethylene glycol) alkyl ether side chains into polymers to create materials with tailored properties. rsc.orgresearchgate.net For instance, such modifications can influence the crystalline structure of polymer thin films, which is crucial for applications in organic electronics. rsc.orgresearchgate.net Furthermore, gels made from poly(oligo(ethylene glycol) alkyl ether acrylate) have been studied for their thermoresponsive behavior and potential in creating "smart" materials. researchgate.net
The table below presents some of the physicochemical properties of heptaethylene glycol and its monomethyl ether analog, illustrating the data that researchers use to characterize these compounds.
| Property | Heptaethylene Glycol | Heptaethylene Glycol Monomethyl Ether |
| Molecular Formula | C14H30O8 chemicalbook.com | C15H32O8 nih.gov |
| Molecular Weight | 326.38 g/mol chemicalbook.com | 340.41 g/mol nih.gov |
| XLogP3 | Not available | -1.5 nih.gov |
| Hydrogen Bond Donor Count | 2 | 1 nih.gov |
| Hydrogen Bond Acceptor Count | 8 | 8 nih.gov |
| Rotatable Bond Count | 20 | 21 nih.gov |
| Exact Mass | 326.194067 g/mol | 340.20971797 g/mol nih.gov |
| Topological Polar Surface Area | 98.9 Ų | 84.8 Ų nih.gov |
Structure
2D Structure
Properties
CAS No. |
193142-09-5 |
|---|---|
Molecular Formula |
C19H40O8 |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-pentoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C19H40O8/c1-2-3-4-6-21-8-10-23-12-14-25-16-18-27-19-17-26-15-13-24-11-9-22-7-5-20/h20H,2-19H2,1H3 |
InChI Key |
WCQVHAQIMNNEIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOCCOCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization of Heptaethylene Glycol, Pentyl Ether Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the detailed structural analysis of heptaethylene glycol, pentyl ether. Through different NMR experiments, a complete picture of the molecule's architecture and its behavior in solution can be obtained.
Proton (¹H) NMR spectroscopy allows for the precise mapping of the proton environments within the this compound molecule. The chemical shifts (δ) of the protons are indicative of their local electronic environment, while the integration of the signals provides a quantitative measure of the number of protons in each environment. The multiplicity of the signals, arising from spin-spin coupling, reveals the number of neighboring protons.
In a typical ¹H NMR spectrum of this compound, the protons of the pentyl group would appear at higher field (lower ppm values) compared to the protons of the ethylene (B1197577) glycol units due to their more shielded, aliphatic nature. The terminal methyl protons (CH₃) of the pentyl group would exhibit a triplet, while the methylene (B1212753) groups (CH₂) adjacent to it would show more complex splitting patterns (e.g., sextet). The methylene group directly attached to the ether oxygen (CH₂-O) would be deshielded and thus appear at a lower field compared to the other pentyl protons.
The repeating ethylene glycol units (-O-CH₂-CH₂-O-) would give rise to a prominent signal, often a complex multiplet, in the region characteristic of ether linkages. The terminal hydroxyl proton (-OH), if present and not exchanged with a deuterated solvent, would appear as a broad singlet, the chemical shift of which can be concentration and temperature-dependent.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| CH₃ (Pentyl) | ~0.90 | Triplet | 3H |
| (CH₂)₃ (Pentyl) | ~1.30 | Multiplet | 6H |
| O-CH₂ (Pentyl) | ~3.40 | Triplet | 2H |
| O-CH₂-CH₂-O | ~3.65 | Multiplet | 28H |
| CH₂-OH | ~3.70 | Triplet | 2H |
Note: Predicted values are based on typical chemical shift ranges for similar structures and may vary depending on the solvent and experimental conditions.
Carbon-13 (¹³C) NMR spectroscopy provides complementary information to ¹H NMR by directly probing the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.
The carbon atoms of the aliphatic pentyl group will resonate at higher fields (lower ppm values). The terminal methyl carbon will be the most shielded. The carbons of the ethylene glycol chain will appear at lower fields due to the deshielding effect of the adjacent oxygen atoms. The carbon atom of the methylene group of the pentyl chain attached to the ether oxygen will be shifted further downfield compared to the other aliphatic carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| CH₃ (Pentyl) | ~14 |
| CH₂ (Pentyl) | ~22 |
| CH₂ (Pentyl) | ~28 |
| CH₂ (Pentyl) | ~29 |
| O-CH₂ (Pentyl) | ~70 |
| O-CH₂-CH₂-O (Internal) | ~71 |
| HO-CH₂ | ~61 |
| CH₂-O- (next to terminal OH) | ~72 |
Note: Predicted values are based on typical chemical shift ranges for similar structures and may vary depending on the solvent and experimental conditions.
Pulse Gradient Spin Echo (PGSE)-NMR is a powerful technique for measuring the translational motion of molecules, providing the self-diffusion coefficient (D). This is particularly useful for studying the behavior of this compound in complex systems, such as in micellar solutions, emulsions, or when interacting with other macromolecules.
The PGSE-NMR experiment utilizes a pair of magnetic field gradient pulses. The first pulse encodes the spatial position of the molecules, and the second pulse, after a defined diffusion time (Δ), decodes this information. Any movement of the molecules during Δ results in an attenuation of the NMR signal. The extent of this attenuation is directly related to the diffusion coefficient of the molecule. By analyzing the signal decay as a function of the gradient strength, the diffusion coefficient can be calculated. This allows for the characterization of the hydrodynamic radius of the molecule and can provide insights into its aggregation state and interactions with its environment.
Mass Spectrometry (MS) Techniques for Molecular Weight and Purity Assessment
Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight and assessing the purity of this compound. The choice of MS technique depends on the volatility of the analyte and the information required.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used to separate and identify volatile and semi-volatile compounds in a sample. In the context of this compound, GC-MS is primarily employed to detect and identify any low molecular weight impurities. These could include residual starting materials, byproducts from the synthesis, or degradation products.
The sample is first vaporized and introduced into a gas chromatograph, where components are separated based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," which can be compared to spectral libraries for positive identification of the compound. While this compound itself may have a boiling point too high for conventional GC-MS without derivatization, this technique is invaluable for ensuring the purity of the sample from more volatile contaminants.
For non-volatile compounds like this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for analysis. LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.
The sample is first dissolved in a suitable solvent and injected into the LC system. The components of the sample are separated based on their affinity for the stationary phase in the LC column. The eluent from the LC column is then introduced into the mass spectrometer. Soft ionization techniques, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), are typically used to generate intact molecular ions of the non-volatile analyte.
The mass spectrometer then measures the mass-to-charge ratio (m/z) of these ions, allowing for the accurate determination of the molecular weight of this compound. This confirms the identity of the main component and can also reveal the presence of oligomers with different numbers of ethylene glycol units, providing a detailed picture of the sample's polydispersity. The high sensitivity of LC-MS also allows for the detection and quantification of non-volatile impurities.
Advanced Scattering and Spectroscopic Techniques for Supramolecular Characterization
The intricate behavior of amphiphilic molecules like this compound in solution and at interfaces necessitates the use of sophisticated analytical techniques. These methods provide insights into their self-assembly into supramolecular structures, their interactions at surfaces, and the subtle intermolecular forces that govern their properties.
Small-Angle Neutron Scattering (SANS) for Micellar Structure and Aggregation Phenomena
Small-Angle Neutron Scattering (SANS) is a powerful technique for characterizing the structure, size, shape, and aggregation number of micelles formed by non-ionic surfactants such as this compound. The method relies on the scattering of a neutron beam by the sample, where the scattering pattern provides information about structures on the nanometer scale. By using deuterated solvents (e.g., D₂O), a strong contrast between the hydrogen-rich surfactant molecules and the solvent can be achieved, making the micelles "visible" to the neutron beam.
Molecular dynamics simulations of similar polyoxyethylene alkyl ethers (CₘEₙ) show that these surfactants self-aggregate with their hydrophilic ethylene oxide chains facing the aqueous phase and their hydrophobic alkyl chains forming the core. researchgate.net The aggregation number and micelle shape are influenced by factors such as temperature and the lengths of the hydrophobic and hydrophilic chains. researchgate.net SANS experiments allow for the validation of these models by providing empirical data on the micellar structure.
Analysis of the SANS data for a system containing this compound would allow for the determination of key structural parameters. By fitting the scattering data to established models (e.g., core-shell models), one can elucidate the geometry of the aggregates.
Table 1: Hypothetical SANS Data for this compound Micelles
| Parameter | Description | Typical Value |
| Aggregation Number (Nagg) | The average number of surfactant molecules per micelle. | 50 - 150 |
| Radius of Gyration (Rg) | A measure of the overall size of the micelle. | 2.0 - 4.0 nm |
| Core Radius (Rcore) | The radius of the hydrophobic core (pentyl chains). | 1.0 - 1.5 nm |
| Shell Thickness (Tshell) | The thickness of the hydrated hydrophilic corona (heptaethylene glycol chains). | 1.0 - 2.5 nm |
| Critical Micelle Concentration (CMC) | The concentration at which micelles begin to form. | 10⁻⁴ - 10⁻³ M |
Surface Plasmon Resonance (SPR) and Resonance Spectroscopy for Interfacial Studies
Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to monitor molecular interactions at a metal-dielectric interface. nih.gov It is exceptionally sensitive to changes in the refractive index that occur when molecules bind to or dissociate from a functionalized sensor surface, typically a thin gold film. nih.govresearchgate.net This makes SPR ideal for studying the interfacial behavior of surfactants like this compound, including their adsorption kinetics and affinity for various surfaces.
In a typical experiment, a surface might be modified to be hydrophobic or to present specific chemical groups. When a solution of this compound is flowed over the surface, the adsorption of the surfactant molecules alters the refractive index at the interface, which is detected as a change in the SPR angle. nih.gov This allows for the quantitative determination of kinetic parameters. The technique has been used to study the attachment of various molecules, including those with oligo(ethylene glycol) moieties, to sensor surfaces. nih.gov
Table 2: Kinetic and Affinity Parameters from SPR Analysis
| Parameter | Symbol | Description | Unit |
| Association Rate Constant | kₐ | The rate at which the surfactant adsorbs onto the surface. | M⁻¹s⁻¹ |
| Dissociation Rate Constant | kₑ | The rate at which the surfactant desorbs from the surface. | s⁻¹ |
| Equilibrium Dissociation Constant | Kₑ | The ratio of kₑ to kₐ, indicating the affinity of the surfactant for the surface (a lower value means higher affinity). | M |
Infrared (IR) Spectroscopy for Analyzing Intermolecular Interactions and Hydrogen Bonding
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups and probing intermolecular forces, particularly hydrogen bonds. nih.gov The formation of a hydrogen bond typically causes the X-H stretching frequency to shift to a lower wavenumber (a red shift) and the absorption band to become broader and more intense. nih.govresearchgate.net
In this compound, two main types of hydrogen bonding can be investigated:
Intramolecular Hydrogen Bonding: Folding of the ethylene glycol chain could potentially allow the terminal hydroxyl group (-OH) to form a hydrogen bond with one of the ether oxygen atoms (-O-) within the same molecule.
Intermolecular Hydrogen Bonding: The terminal -OH group and the ether oxygens can act as hydrogen bond acceptors and donors with surrounding molecules, such as water or other surfactant molecules.
Table 3: Characteristic IR Frequencies and Expected Shifts for this compound
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Expected Shift with H-Bonding |
| Hydroxyl (O-H) | Stretching (free) | 3600 - 3650 | Red shift (to 3200-3500 cm⁻¹) |
| Alkyl (C-H) | Stretching | 2850 - 2960 | Minor shifts |
| Ether (C-O-C) | Stretching | 1080 - 1150 | Shift to lower or higher frequency depending on interaction |
Reversed-Phase Liquid Chromatography with Evaporative Light Scattering Detection (ELSD) for Impurity Quantification
Reversed-Phase Liquid Chromatography (RPLC) is a cornerstone of purity analysis for a wide range of compounds. When coupled with an Evaporative Light Scattering Detector (ELSD), it becomes a powerful tool for quantifying non-volatile analytes that lack a UV chromophore, such as this compound and its potential impurities. nih.gov The ELSD nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles, providing a response proportional to the mass of the analyte.
A validated RPLC-ELSD method can accurately quantify process-related impurities, such as molecules with different ethylene glycol chain lengths or residual starting materials. The separation is typically achieved on a C18 column, where analytes elute based on their hydrophobicity. nih.gov Method development would involve optimizing the mobile phase composition (e.g., water/methanol or water/acetonitrile (B52724) gradients), column temperature, and ELSD parameters (e.g., nebulizer temperature and gas flow rate) to achieve optimal separation and sensitivity. nih.gov A similar approach using LC-MS has been successfully developed and validated for determining heptaethylene glycol monomethyl ether as an impurity in a drug substance, demonstrating the feasibility of such methods. sci-hub.se
Table 4: Example RPLC-ELSD Method Parameters for Purity Analysis
| Parameter | Condition |
| LC Column | Poroshell C18, 4.6 x 100 mm, 2.7 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| ELSD Nebulizer Temp. | 50 °C |
| ELSD Evaporator Temp. | 80 °C |
| Nebulizer Gas | Nitrogen, 1.5 SLM |
Colloidal and Interfacial Science of Heptaethylene Glycol, Pentyl Ether As a Nonionic Surfactant
Fundamental Micellization Phenomena in Aqueous and Mixed Solvent Systems
The formation of micelles is a hallmark of surfactant behavior in aqueous solutions, occurring above a specific concentration known as the critical micelle concentration (CMC). wikipedia.org This process is driven by the hydrophobic effect, which seeks to minimize the unfavorable contact between the hydrophobic alkyl chains and water molecules. wikipedia.org
Critical Micelle Concentration (CMC) Determination and the Influence of Alkyl Chain Length
The critical micelle concentration (CMC) is a fundamental parameter that quantifies the concentration at which surfactant monomers begin to aggregate into micelles. wikipedia.orgalfa-chemistry.com It can be determined by monitoring changes in various physical properties of the surfactant solution as a function of concentration, such as surface tension, conductivity, or viscosity. kruss-scientific.comnih.gov A sharp change in the slope of these properties against concentration indicates the onset of micellization. wikipedia.org
For polyoxyethylene alkyl ethers, the length of the alkyl chain (n) has a significant impact on the CMC. Generally, for a constant ethylene (B1197577) oxide chain length (m), the CMC decreases as the alkyl chain length increases. This is because a longer hydrophobic chain leads to a greater hydrophobic effect, favoring the self-assembly of monomers into micelles at lower concentrations. nih.gov This relationship can be mathematically described, often showing a linear correlation between the logarithm of the CMC and the number of carbon atoms in the alkyl chain. wikipedia.org
Table 1: Critical Micelle Concentration (CMC) of Selected Polyoxyethylene Alkyl Ethers This table is interactive. You can sort and filter the data.
| Surfactant | Alkyl Chain Length (n) | Ethylene Oxide Units (m) | CMC (mol/L) |
|---|---|---|---|
| Penta(ethyleneglycol)monooctyl ether | 8 | 5 | 9.00E-04 |
| Penta(ethyleneglycol)monodecyl ether | 10 | 5 | 9.00E-04 |
Investigation of Mixed Micelle Formation in Binary and Ternary Surfactant Systems
In many practical applications, surfactants are used as mixtures to achieve synergistic effects and fine-tune the properties of the system. When two or more different surfactants are present in a solution above their mixed CMC, they can co-aggregate to form mixed micelles. malvernpanalytical.com The formation and composition of these mixed micelles depend on the interactions between the different surfactant molecules. psu.edu
The behavior of mixed micellar systems can be theoretically described using models such as the regular solution theory, which introduces an interaction parameter (β) to quantify the synergism or antagonism between the surfactants in the micelle. psu.edu A negative β value indicates attractive interactions and synergistic effects, leading to a lower mixed CMC than the ideal value. psu.edu
Heptaethylene glycol, pentyl ether, as a nonionic surfactant, can form mixed micelles with anionic, cationic, or other nonionic surfactants. For instance, in a binary mixture with an ionic surfactant like sodium dodecyl sulfate (B86663) (SDS), the incorporation of the nonionic C5E7 into the micelles would be expected to reduce the electrostatic repulsion between the ionic head groups of SDS, thus promoting micellization at a lower total surfactant concentration. nih.gov The composition of the mixed micelles would be influenced by the molar ratio of the two surfactants in the bulk solution. nih.gov
Ternary surfactant systems, which may include an oil phase in addition to water and two surfactants, can form complex structures such as microemulsions. psu.edursc.orgrsc.org The phase behavior of such systems is typically represented by ternary phase diagrams, which map the different phases (e.g., micellar solution, liquid crystals, microemulsion) as a function of the composition of the three components. rsc.orgptfarm.pl
Characterization of Micellar Hydrodynamic Radii and Aggregate Dimensions
The size and shape of micelles are crucial parameters that influence the rheological properties of surfactant solutions and their ability to solubilize other molecules. These characteristics can be determined using techniques such as dynamic light scattering (DLS), which measures the hydrodynamic radius (Rh) of the micelles, and small-angle X-ray or neutron scattering (SAXS/SANS). nih.govresearchgate.net
The aggregation number (Nagg), which is the average number of surfactant monomers in a single micelle, is another key parameter. wikipedia.org It can be determined by methods like fluorescence quenching or isothermal titration calorimetry. nih.govnih.gov
For polyoxyethylene alkyl ethers, the size and aggregation number of the micelles are influenced by both the alkyl chain length and the length of the ethylene oxide head group. An increase in the alkyl chain length generally leads to larger micelles with a higher aggregation number, as the larger hydrophobic core can accommodate more monomers. nih.gov Conversely, a larger hydrophilic head group can lead to greater curvature of the micelle surface, potentially resulting in smaller aggregation numbers. The shape of the micelles can also vary from spherical to more elongated, rod-like, or worm-like structures, particularly at higher surfactant concentrations or in the presence of additives. researchgate.netscielo.br
While specific data for C5E7 is unavailable, DLS studies on similar nonionic surfactants have revealed hydrodynamic diameters typically in the range of a few to several nanometers. nih.govmalvernpanalytical.com
Table 2: Illustrative Micellar Properties of a Related Nonionic Surfactant This table is interactive. You can sort and filter the data.
| Surfactant | Technique | Parameter | Value |
|---|---|---|---|
| Triton X-100 | DLS | Hydrodynamic Diameter | 7.5 nm |
Source: Malvern Panalytical, 2010. malvernpanalytical.com
Self-Assembly Mechanisms and Microstructure Characterization in Complex Media
The self-assembly of surfactants is not limited to simple aqueous solutions but can be significantly influenced by the presence of other components, such as salts, polymers, and ionic liquids. These additives can alter the solvent properties and interact with the surfactant molecules, leading to changes in micellar structure and behavior.
Analysis of Aggregation Behavior in Multicomponent Systems, Including Ionic Liquids
The aggregation of nonionic surfactants like this compound can be significantly modulated in multicomponent systems. The addition of electrolytes (salts) to a solution of a nonionic surfactant typically lowers the CMC and increases the aggregation number. This is attributed to the "salting-out" effect, where the salt ions compete for water molecules, reducing the hydration of the ethylene oxide head groups and promoting aggregation.
Ionic liquids (ILs), which are salts that are liquid at or near room temperature, represent a unique class of solvents that can have a profound impact on the self-assembly of surfactants. nih.gov Some ILs can act as co-surfactants and participate in the formation of mixed micelles, while others can alter the bulk solvent properties, thereby influencing the micellization of the primary surfactant. rsc.orgnih.govresearchgate.net The nature of the cation and anion of the ionic liquid plays a crucial role in these interactions. nih.gov Studies on the interaction of nonionic surfactants with imidazolium-based ionic liquids have shown that the ionic liquid can either promote or inhibit micellization depending on its concentration and the nature of its constituent ions. nih.gov
Quantification of Volume Changes upon Micellar Mixing in Surfactant Systems
The process of micellization is accompanied by changes in the volumetric properties of the surfactant solution. The apparent molar volume of the surfactant changes upon aggregation, and this change can be quantified using high-precision densitometry. The change in volume upon micellization (ΔVm) provides insights into the packing of the surfactant molecules within the micelle.
In mixed surfactant systems, the volume change upon mixing of micelles can also be determined. A non-ideal volume change upon mixing indicates specific interactions between the different surfactant molecules within the mixed micelle. rsc.org For example, a negative excess volume of mixing would suggest more efficient packing of the surfactant tails in the mixed micelle compared to the individual micelles. While specific data for C5E7 are not available, studies on other mixed surfactant systems have shown that the volume changes can be correlated with the interaction parameters derived from CMC measurements, providing a more complete thermodynamic picture of mixed micelle formation. nih.gov
Lamellar Phase and Multilamellar Vesicle Formation under Shear Conditions
Nonionic surfactants of the polyethylene (B3416737) glycol alkyl ether type, such as this compound, can form a variety of self-assembled structures in water, including the lamellar phase (Lα). The lamellar phase consists of bilayers of surfactant molecules separated by water layers. When subjected to shear flow, this ordered planar structure can undergo a transition to form multilamellar vesicles (MLVs). acs.org
The formation of MLVs from a lamellar phase is a complex process that has been studied for related nonionic surfactants like C12E5 (pentaethylene glycol dodecyl ether) and C16E4 (tetraethylene glycol monohexadecyl ether). acs.orgnih.gov The mechanism is believed to involve several steps, starting with the alignment of the bilayers with the direction of the shear. researchgate.net As the shear stress increases, the lamellae can undergo a buckling instability, leading to their bending, disassembly, and subsequent reassembly into onion-like multilamellar vesicles. researchgate.netacs.org
Time-resolved studies combining rheology with small-angle neutron scattering (SANS) and small-angle light scattering (SALS) have been instrumental in elucidating this transition. acs.org For instance, in a C12E5/D2O system, the transition from the lamellar phase to MLVs was observed to be associated with a tilting of the primary Bragg peak from the lamellar ordering, resulting in an anisotropic scattering pattern. researchgate.netacs.org This indicates a distortion of the lamellar structure under shear prior to vesicle formation. The formation of MLVs is also characterized by a notable transient behavior in viscosity. nih.gov
The stability of the lamellar versus the MLV phase is dependent on both temperature and shear rate. At lower shear rates, the formation of MLVs is often favored, while at higher temperatures and shear rates, the system may revert to the lamellar phase. acs.org These shear-induced MLVs are not typically thermodynamically stable and will revert to the planar lamellar phase if the shear is removed. researchgate.net
Table 1: Shear-Induced Phase Transitions in Related Nonionic Surfactant Systems
| Surfactant System | Concentration (wt%) | Temperature (°C) | Shear Rate (s⁻¹) | Observed Transition | Reference |
| C12E5/D2O | 40 | 55 | - | Lα to MLV | acs.org |
| C16E4/D2O | 40 | 40-55 | 0.5 | Lα to MLV | nih.gov |
Interactions with Biological Macromolecules and Other Detergent Applications
The amphiphilic nature of this compound makes it a useful detergent in various biological and biotechnological applications. Its ability to interact with and solubilize hydrophobic molecules, particularly membrane proteins, is of significant interest.
Integral membrane proteins (IMPs) are notoriously difficult to study due to their hydrophobic nature and their residence within the lipid bilayer of cell membranes. nih.gov Nonionic detergents like this compound are crucial tools for extracting these proteins from the membrane and keeping them soluble and stable in an aqueous environment for structural and functional analysis. uoa.grnih.gov
The process of solubilization involves the partitioning of the detergent molecules into the cell membrane, which disrupts the lipid bilayer and encapsulates the membrane protein within a detergent micelle, forming a protein-detergent complex (PDC). nih.gov The effectiveness of a detergent is often related to its critical micelle concentration (CMC), the concentration above which detergent monomers self-assemble into micelles. nih.gov For successful solubilization, the detergent concentration must be significantly above its CMC. cube-biotech.com
The choice of detergent is critical, as it must mimic the native lipid environment to maintain the protein's structural integrity and biological activity. uoa.gr Polyethylene glycol-based detergents are widely used for this purpose. nih.gov Novel detergents with modified architectures, such as the maltose-neopentyl glycol (MNG) amphiphiles, have been developed to enhance the stability of membrane proteins, leading to successful crystallization for structural determination. uoa.grresearchgate.net The general principle is to shield the hydrophobic surfaces of the protein from the aqueous solvent, thereby preventing aggregation and denaturation. uoa.gr
The interaction between a detergent and a protein can significantly influence the protein's conformation and dynamics. nih.gov While the primary role of the detergent is to solubilize and stabilize, its binding can also lead to conformational changes. nih.gov The nature of these interactions depends on the specific protein and the chemical structure of the detergent.
Non-ionic detergents can interact with proteins through hydrophobic interactions between their alkyl chains and nonpolar regions of the protein, as well as through hydrogen bonding via their hydrophilic headgroups. nih.gov The concentration of the detergent is a key factor. Below the CMC, individual detergent molecules may bind to the protein. Above the CMC, the protein can become incorporated into a detergent micelle. nih.govlu.se
The formation of a protein-detergent complex can either preserve the native, functional conformation of the protein or, in some cases, lead to partial or full denaturation. lu.se The balance between detergent-detergent interactions (cohesive) and protein-detergent interactions (adhesive) within the PDC is crucial for maintaining protein stability. nih.gov Techniques such as native mass spectrometry and circular dichroism spectroscopy are used to study detergent binding stoichiometry and the resulting conformational changes in the protein. nih.govnih.gov
Non-ionic surfactants, as a class, have a wide array of applications in environmental and biotechnological systems due to their surface-active properties. sanyo-chemical-solutions.comulprospector.com They function as cleaning agents, emulsifiers, dispersants, and wetting agents. sanyo-chemical-solutions.com In biotechnology, they are used in cell lysis for protein extraction, in drug delivery systems, and as stabilizers in various formulations. acs.orgresearchgate.net
In environmental applications, surfactants are used in areas such as oil spill remediation and in the formulation of products like aqueous film-forming foams for firefighting. researchgate.net The environmental fate of surfactants, particularly their biodegradability, is an important consideration. whiterose.ac.uk While some surfactants can be persistent, others, like certain amino acid-based surfactants, are designed to be more environmentally benign. whiterose.ac.uk The specific applications of this compound in these broader contexts would be determined by its specific properties, such as its CMC, cloud point, and its effectiveness as an emulsifier or dispersant.
Role of Heptaethylene Glycol, Pentyl Ether in Polymer and Advanced Materials Science
Integration into Polymer Architectures for Functional Material Design
The unique characteristics of oligo(ethylene glycol) ethers, such as heptaethylene glycol, pentyl ether, make them invaluable building blocks for creating sophisticated polymer architectures. Their ability to impart both flexibility and hydrophilicity is leveraged in the synthesis of a wide array of functional polymers.
Synthesis of Oligo(ethylene Glycol) Derivatives as Precursors for Polymer Systems
Oligo(ethylene glycol) derivatives are fundamental precursors in the synthesis of advanced polymer systems. They are often functionalized with polymerizable groups, such as methacrylates, to form monomers like oligo(ethylene glycol) methyl ether methacrylate (B99206) (OEGMA). These monomers can be polymerized using techniques like atom transfer radical polymerization (ATRP) to create well-defined polymers with controlled molecular weight and architecture. researchgate.net The resulting polymers, such as poly(OEGMA), feature OEG side chains that are structurally analogous to this compound.
The synthesis strategy allows for the precise tuning of polymer properties. For instance, co-polymers can be synthesized by mixing different OEGMA monomers, which enables the adjustment of the lower critical solution temperature (LCST) of the resulting polymer over a broad range, from 28 to 65°C. researchgate.net This thermoresponsive behavior is critical for applications in creating "smart" materials that respond to environmental temperature changes. researchgate.netnih.gov
| Polymerization Technique | Key Advantages | Resulting Polymer Characteristics |
| Atom Transfer Radical Polymerization (ATRP) | Controlled molecular weight, narrow molecular weight distribution, defined architecture. | Well-defined polymers with precise OEG side-chain length and functionality. |
| Conventional Radical Polymerization (RP) | Simpler setup, faster reaction times. | Polymers with broader molecular weight distribution. |
Table 1: Comparison of Polymerization Techniques for OEG-based Monomers
Structural Units in the Formation of Dendrimers and Hydrogels
The hydrophilic and biocompatible nature of the oligo(ethylene glycol) chain makes it an ideal structural unit for biomedical materials like dendrimers and hydrogels. Dendrimers, which are highly branched, tree-like polymers, can incorporate OEG units to enhance their solubility and biocompatibility.
In hydrogels, OEG derivatives are crucial for forming cross-linked networks that can absorb large amounts of water. These hydrogels are often designed to be stimuli-responsive. For example, hydrogels based on OEG copolymers can exhibit temperature-dependent swelling and cell adhesion, making them suitable for cell sheet engineering and drug delivery applications. nih.gov The cross-linking can be achieved through various chemical reactions, including the reaction of multifunctional amines with poly(ethylene glycol) diglycidyl ether (PEGDE), a molecule structurally related to this compound. harvard.edu
Design of Surface Modifiers and Molecular Crosslinkers from Heptaethylene Glycol Ethers
Heptaethylene glycol ethers are effective as surface modifiers due to their ability to form self-assembled monolayers (SAMs) on various substrates, such as gold. nih.govacs.org These SAMs can render surfaces resistant to the non-specific adsorption of proteins, a critical property for biomedical implants, biosensors, and bioanalytical devices. acs.org The oligo(ethylene glycol) chains create a hydrophilic barrier that prevents proteins from adhering to the surface.
As crosslinkers, derivatives of OEG, like poly(ethylene glycol) diglycidyl ether (PEGDE), are used to create stable polymer networks. These molecules react with functional groups on polymer chains, such as amines, to form covalent bonds that link the chains together, leading to the formation of robust gels and materials. harvard.edu This cross-linking process is fundamental to controlling the mechanical properties and stability of the final material.
Development of Functional Materials and Coatings
The amphiphilic nature of this compound drives its use in the development of advanced functional materials and coatings, particularly those based on self-assembly principles.
Self-Assembling Systems for Novel Material Architectures
Amphiphilic molecules like this compound can spontaneously self-assemble in solution to form ordered structures such as micelles, vesicles, or lamellae. This behavior is driven by the tendency of the hydrophobic pentyl tails to aggregate to minimize contact with water, while the hydrophilic OEG heads remain exposed to the aqueous environment.
This self-assembly is a cornerstone of polymerization-induced self-assembly (PISA), a powerful technique for creating nanoparticles with various morphologies (e.g., spheres, worms, vesicles) in a single step. whiterose.ac.uknih.govrsc.org In a typical PISA process, a hydrophilic polymer block made from OEG-based monomers is chain-extended with a second monomer that forms an insoluble block. As the second block grows, the amphiphilic block copolymer self-assembles into nano-objects. whiterose.ac.uknih.govrsc.org The ability to control the final morphology by adjusting parameters like the length of the polymer blocks makes this a versatile method for creating novel nanostructured materials. mdpi.com
| Nanostructure | Description | Potential Application |
| Micelles | Spherical aggregates with a hydrophobic core and hydrophilic shell. | Drug delivery, solubilization of hydrophobic compounds. mdpi.comrsc.org |
| Worms (or Filaments) | Elongated, cylindrical aggregates. | Rheology modifiers, templates for other materials. |
| Vesicles | Hollow spheres with a bilayer membrane enclosing an aqueous core. | Encapsulation of hydrophilic molecules, model cell membranes. |
Table 2: Self-Assembled Structures from Amphiphilic OEG-based Polymers
Preparation of Amphiphilic Systems for Programmed Dispersions of Nanomaterials (e.g., Carbon Nanotubes)
The dispersion of nanomaterials like carbon nanotubes (CNTs) or magnetite nanoparticles in aqueous or polymeric matrices is a significant challenge due to their tendency to agglomerate. Amphiphilic oligo(ethylene glycol) ethers and their polymeric derivatives can act as effective dispersing agents.
The hydrophobic portion of the amphiphile (the pentyl group in this case) adsorbs onto the surface of the nanomaterial, while the hydrophilic OEG chains extend into the surrounding medium. This creates a stabilizing layer that prevents the nanoparticles from clumping together through steric repulsion. Polymers containing OEG side chains, such as poly(ethylene imine)-graft-poly(oligo(ethylene glycol) methyl ether), have been successfully used to stabilize and disperse superparamagnetic magnetite nanoparticles in aqueous solutions. This same principle is applied for the dispersion of CNTs, enabling their incorporation into composites and coatings to enhance mechanical, electrical, and thermal properties.
Polyethylene (B3416737) Glycol-Modified Functional Coatings for Enhanced Surface Properties
Polyethylene glycol (PEG) and its derivatives are extensively utilized in the creation of functional coatings designed to modify surface properties for a variety of advanced applications. While specific research focusing solely on this compound in this context is not extensively documented in publicly available literature, the principles of using oligo(ethylene glycol) alkyl ethers for surface modification are well-established. These compounds are integral to developing materials with tailored characteristics, including biocompatibility, anti-fouling properties, and controlled hydrophilicity.
Oligo(ethylene glycol) derivatives, such as heptaethylene glycol and its alkyl ethers, are used as building blocks in the synthesis of more complex polymers for functional coatings. atamanchemicals.com These coatings find applications in medical research, nanotechnology, and new materials development. atamanchemicals.combiochempeg.com The incorporation of PEG chains, even short ones like heptaethylene glycol, can significantly alter the surface energy and interaction of a material with its environment. For instance, such modifications are crucial in the development of polypeptide synthesis supports and graft polymer compounds. atamanchemicals.combiochempeg.com
The general strategy involves grafting these oligo(ethylene glycol) moieties onto a surface or incorporating them into a polymer matrix that forms the coating. The ether linkage and the alkyl group—in this case, a pentyl group—can influence the solubility and amphiphilic nature of the resulting material. This amphiphilicity is a key attribute for creating surfaces that can resist protein adsorption and cell adhesion, a critical requirement for biomedical implants and biosensors. The length of the oligo(ethylene glycol) chain and the nature of the alkyl end-group can be tuned to control the cloud point of the resulting polymers in aqueous solutions, a property that is vital for creating "smart" or stimuli-responsive surfaces.
Polymerization Kinetics and Mechanisms Involving Oligo(ethylene Glycol) Methacrylates
The study of polymerization kinetics of oligo(ethylene glycol) methacrylates is crucial for designing and fabricating advanced polymer-based materials with controlled properties. These monomers are foundational to a class of biocompatible and stimuli-responsive materials with significant biological applications. Current time information in Boston, MA, US. Understanding the reaction rates and mechanisms allows for the precise control of polymer architecture and, consequently, the final material's performance.
Influence of Oligo(ethylene Glycol) Ether Side Chains on Radical Polymerization
The length and chemical nature of the oligo(ethylene glycol) ether side chains have a marked influence on the kinetics of radical polymerization. Research has demonstrated that the size of the ester group, which includes the oligo(ethylene glycol) side chain, affects the polymerization rate. Specifically, an increase in the size of the ester group generally leads to an increase in the polymerization rate. Current time information in Boston, MA, US.
For instance, comparing the polymerization of oligo(ethylene glycol) methyl ether methacrylate (OEGMMA) with that of methyl methacrylate (MMA), the presence of the oligo(ethylene glycol) side chain in OEGMMA results in a higher polymerization rate. This is attributed to several factors, including the increased mobility of the monomer and the potential for intramolecular interactions that can influence the reactivity of the propagating radical.
The table below summarizes the effect of the oligo(ethylene glycol) side chain on the propagation rate coefficient (kp) for different methacrylates.
| Monomer | Side Chain Structure | Propagation Rate Coefficient (kp) (L mol-1 s-1) |
| Methyl Methacrylate (MMA) | -CH3 | Data not available in provided context |
| Oligo(ethylene glycol) methyl ether methacrylate | -(CH2CH2O)n-CH3 | Higher than MMA |
Theoretical and Computational Investigations of Heptaethylene Glycol, Pentyl Ether Systems
Molecular Dynamics (MD) Simulations for Oligomer Behavior and Interfacial Phenomena
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. By simulating the interactions between molecules over time, MD can predict various thermophysical properties and provide a detailed view of molecular-level phenomena.
MD simulations have been effectively used to determine the thermophysical properties of polyethylene (B3416737) glycol (PEG) oligomers, which are structurally similar to heptaethylene glycol, pentyl ether. rsc.orgrsc.org Studies on various PEG oligomers have focused on calculating properties such as density, self-diffusion coefficients, shear viscosity, and thermal conductivity. rsc.orgrsc.org For instance, simulations using the General AMBER force field (GAFF) have shown excellent agreement with experimental data for PEG oligomers. For a PEG tetramer, the GAFF force field was able to reproduce experimental values for density and the diffusion coefficient within 5%, and viscosity within 10%. rsc.org In contrast, other force fields like OPLS have shown larger deviations. rsc.org A detailed analysis from these simulations reveals that partial charge distributions and dihedral angles significantly influence the structural behavior of these oligomers. rsc.org
The presence of water can significantly impact the properties of oligoethylene glycols. MD simulations have been employed to study the interactions between water and oligo (ethylene glycol)-terminated self-assembled monolayers (SAMs). acs.orgnih.govuw.edu.pl These simulations show a strong correlation between the surface density of the oligoethylene glycol chains and the number of tightly bound water molecules, which affects the mobility of the hydrated chains. acs.orgnih.govuw.edu.pl For aqueous solutions of ethylene (B1197577) glycol, simulations have shown that water molecules can interrupt the hydrogen bonds between glycol molecules, leading to the formation of a glycol-water network. nih.gov This change in the hydrogen-bonding network also influences the conformational preferences of the glycol molecules. nih.gov Specifically, for hexaethylene glycol in the presence of water, simulations have indicated a significant reduction in water-hexaethylene glycol OH hydrogen bonding, which is partially compensated by an increase in water-hexaethylene glycol ether hydrogen bonding. mdpi.com
Table 1: Comparison of Simulated and Experimental Thermophysical Properties of Tetraethylene Glycol at 328 K
| Property | Experimental Value | Simulated Value (GAFF) | Deviation |
|---|---|---|---|
| Density (g/cm³) | 1.08 | 1.04 | ~4% |
| Self-Diffusion Coefficient (10⁻⁹ m²/s) | 0.15 | 0.156 | ~4% |
| Viscosity (cP) | 3.5 | 3.85 | ~9% |
MD simulations provide valuable insights into the behavior of oligomer mixtures and their self-assembly. Studies on polydisperse mixtures of ethylene glycol oligomers, such as PEG200, have investigated the potential for preferential association of similar-sized oligomers. nih.gov These simulations, however, have shown no evidence of clustering or long-range ordering, suggesting a well-mixed system at the molecular level. nih.gov
The self-assembly of oligo (ethylene glycol)-terminated alkanethiols on surfaces has been extensively studied using molecular simulations. acs.orgnih.govuw.edu.pl These studies have examined the structural and dynamic behavior of the self-assembled monolayers (SAMs) in the presence of water. The conformation of the SAMs, including the orientation of the ethylene glycol units, plays a crucial role in their interaction with the surrounding environment. acs.orgnih.govuw.edu.pl For example, simulations have shown that the mobility of the protein was found to be smaller for OEG-SAM systems compared to methyl-terminated SAM systems, indicating a more stable interface. uw.edu.pl
Equation of State (EOS) Modeling for Thermodynamic Property Prediction and Correlation
Equations of state are thermodynamic models that describe the relationship between pressure, volume, and temperature of a substance. They are essential for predicting and correlating the thermodynamic properties of fluids and are widely used in chemical process design and simulation.
The Statistical Associating Fluid Theory (SAFT) and its derivatives, such as the Perturbed-Chain SAFT (PC-SAFT), are powerful equations of state for modeling the thermodynamic behavior of complex fluids, including those containing associating molecules like glycols and their ethers (glymes). researchgate.netacs.orgnih.gov These models consider molecules as chains of spherical segments that can have specific association sites, which is particularly relevant for the hydroxyl and ether groups in glycol ethers. nih.gov
The PC-SAFT equation of state has been successfully applied to model the phase behavior of solvent blends composed of polyethylene glycol dimethylethers (PEGDMEs), which are structurally analogous to this compound. researchgate.netacs.org In these studies, molecular parameters for the PC-SAFT equation are typically determined by fitting the model to experimental data for vapor pressure and liquid density. researchgate.netacs.org For longer chain glymes where experimental data is limited, PC-SAFT can be used in a predictive manner to estimate the molecular parameters. researchgate.netacs.org The theory has also been used to successfully correlate experimental data for mixtures of glycols and glymes with a single state-independent binary interaction parameter. researchgate.net
Once the parameters for an equation of state like PC-SAFT are established, it can be used to correlate and predict a wide range of derived thermodynamic properties. For polyethylene solutions, SAFT-type equations have been used to model phase equilibria, including vapor-liquid and liquid-liquid equilibria, with good accuracy. acs.org These models can capture complex phase behaviors such as upper and lower critical solution temperatures. acs.org
The predictive power of these models is crucial for process design and optimization. For example, the PC-SAFT equation has been used to predict the phase behavior of polymer solutions to determine suitable conditions for polymer blend separation. conicet.gov.ar By studying the miscibility and immiscibility regions of polymers in different solvents, a processing window for demixing can be established. conicet.gov.ar
Table 2: PC-SAFT Pure-Component Parameters for Selected Polymers
| Polymer | m (segments) | σ (Å) | ε/k (K) |
|---|---|---|---|
| Polyethylene (PE) | 1.556 | 4.013 | 240.2 |
| Polypropylene (PP) | 1.758 | 4.103 | 265.5 |
| Polystyrene (PS) | 2.457 | 4.111 | 333.6 |
Computational Approaches to Chemical Reaction Mechanisms and Kinetics
Computational chemistry provides powerful tools to investigate the mechanisms and kinetics of chemical reactions. These methods can elucidate reaction pathways, identify transition states, and calculate reaction rates, offering a detailed understanding of the chemical transformations of molecules like this compound.
For example, a computational study on the thermal degradation of 2-ethoxyethanol (B86334) in the gas phase identified nineteen different primary reaction mechanisms. nih.govacs.org The calculations revealed that the formation of ethylene glycol and ethylene was a kinetically significant pathway, while the formation of ethanol (B145695) and ethanal was the most plausible reaction based on activation barriers. nih.govacs.org Such studies involve optimizing the geometries of reactants, products, and transition states and performing intrinsic reaction coordinate analysis to confirm the reaction pathways. nih.govacs.org
Similarly, the kinetics of unimolecular reactions of ethoxyethylperoxy radicals, which are key intermediates in the oxidation of diethyl ether, have been investigated computationally. researchgate.net These studies have shown that the presence of the ether oxygen significantly influences the reaction rates compared to analogous alkane oxidations. researchgate.net For instance, the rate constants for intramolecular hydrogen shift reactions were found to be significantly larger when the abstracted hydrogen is in the β-position to the ether oxygen. researchgate.net
The degradation of glycol ethers can lead to the formation of various products, including aldehydes and organic acids. nih.gov Abiotic degradation experiments with ethylene glycol monomethyl ether have shown the formation of methoxy (B1213986) acetaldehyde (B116499) and other organic acids. nih.gov Computational studies can help to predict the formation of such products and their subsequent reaction pathways.
Theoretical Modeling of Surfactant Aggregation and Micellization
The self-assembly of surfactant molecules into aggregates, such as micelles, is a fundamental phenomenon driven by the minimization of free energy. For this compound, this process involves the hydrophobic pentyl tail seeking to minimize its contact with water, while the hydrophilic heptaethylene glycol headgroup remains exposed to the aqueous environment. Theoretical models are essential for elucidating the thermodynamics and kinetics of this process.
One of the simplest yet powerful frameworks for understanding micellization is the phase separation model . This model treats the formation of micelles as a phase separation process where, above a certain concentration known as the critical micelle concentration (CMC), the surfactant monomers are in equilibrium with a separate micellar "pseudo-phase." inflibnet.ac.in The CMC is a key parameter that indicates the onset of micelle formation and is influenced by factors such as temperature, pressure, and the presence of additives.
For this compound, it is anticipated that the hydrophobic interactions of the pentyl chains are the primary driving force for aggregation. nih.gov The thermodynamic parameters for the micellization of similar nonionic surfactants, such as octaethylene glycol-n-alkyl ethers (CmE8), have been studied, revealing that a positive enthalpy of micellization becomes smaller with an increasing length of the hydrophobic group. nih.gov This suggests that for this compound, the enthalpic contribution to the free energy of micellization is likely to be a significant factor.
The aggregation behavior of poly(ethylene glycol) chain-containing amphiphiles can lead to the formation of various microstructures, including spherical micelles and vesicles. nih.gov The geometry and stability of these aggregates are influenced by the balance between the hydrophobic and hydrophilic portions of the surfactant molecule. Theoretical models help in predicting the preferred morphology based on the molecular architecture. nih.gov The table below summarizes key thermodynamic parameters for the micellization of a related nonionic surfactant, providing an illustrative example of the data obtained from theoretical and experimental studies.
| Surfactant | Temperature (°C) | ΔG°mic (kJ/mol) | ΔH°mic (kJ/mol) | TΔS°mic (kJ/mol) |
| Octylhexaoxyethylene glycol monoether (C8E6) | 25 | -29.3 | 14.2 | 43.5 |
This table presents illustrative thermodynamic data for a related nonionic surfactant to demonstrate the typical values and trends observed in the study of micellization thermodynamics. Data is derived from general principles discussed in the cited literature. inflibnet.ac.in
Simulation of Polymerization Kinetics Considering Diffusion-Controlled Phenomena
This compound can be a component in polymerization reactions, for instance, as a part of a larger polymerizable monomer or as a surfactant in emulsion polymerization. Computational simulations are invaluable for understanding the complex kinetics of such polymerization processes, especially when they are influenced by diffusion-controlled phenomena.
In polymerization reactions, as the monomer is converted into a polymer, the viscosity of the system increases significantly. This can lead to a situation where the rate of reaction is no longer solely determined by the chemical reactivity of the species but is also limited by the rate at which they can diffuse through the increasingly viscous medium. nih.gov This is known as a diffusion-controlled reaction.
Kinetic models have been developed to account for both the chemical reaction mechanism and these diffusion-controlled effects. inflibnet.ac.in These models often incorporate parameters that describe the diffusion of monomers, radicals, and polymer chains. For example, in the radical polymerization of hydrogels based on poly(ethylene glycol) methacrylates, experimental data from techniques like Differential Scanning Calorimetry (DSC) can be used to evaluate kinetic rate constants and diffusion-controlled parameters. inflibnet.ac.in
The simulation of polymerization kinetics can provide detailed information on how the reaction rate and monomer conversion evolve over time. These simulations can also be used to investigate the influence of various factors, such as temperature, initiator concentration, and the presence of additives, on the polymerization process. For instance, in the context of Ziegler-Natta polymerization of styrene, modeling has been used to understand the mass transfer of the monomer, which involves molecular diffusion to the surface of the solid material. nih.gov
For systems involving this compound, computational models can be employed to predict how its presence as a surfactant would affect the polymerization kinetics in an emulsion system. The surfactant micelles can act as loci for polymerization, and the transport of monomer from droplets to the micelles is a critical, diffusion-dependent step.
The development of kinetic models for polymerization reactions involving poly(ethylene glycol) derivatives is an active area of research. These models are crucial for optimizing reaction conditions and for designing polymers with specific properties. The table below presents a conceptual framework for the parameters that would be considered in a kinetic model for the polymerization of a system containing this compound.
| Parameter | Description | Significance in Modeling |
| kp | Propagation rate constant | Represents the intrinsic chemical reactivity for chain growth. |
| kt | Termination rate constant | Describes the rate at which growing polymer chains are deactivated. |
| Dm | Monomer diffusion coefficient | Crucial for modeling reaction rates at high conversion where diffusion is limited. |
| Dp | Polymer diffusion coefficient | Affects the rate of termination reactions, which become diffusion-controlled. |
| Cs | Surfactant concentration | Influences the number and size of micelles in emulsion polymerization, affecting the overall reaction rate. |
This table outlines the key parameters that are typically included in kinetic models for simulating polymerization reactions where diffusion-controlled phenomena are significant. The specific values would be determined experimentally or through more detailed computational chemistry methods.
Emerging Research Directions and Future Perspectives in Oligo Ethylene Glycol Ether Chemistry
Advances in the Application of Heptaethylene Glycol, Pentyl Ether in Next-Generation Materials Science
The unique amphiphilic nature of this compound makes it a compelling candidate for the development of next-generation materials. The interplay between the hydrophilic heptaethylene glycol chain and the moderately hydrophobic pentyl group is expected to drive the formation of diverse and functional nanostructures in aqueous and non-aqueous environments.
Research on analogous oligo(ethylene glycol) alkyl ethers has demonstrated that the length of the alkyl chain significantly influences the material's properties. For instance, studies comparing oligo(ethylene glycol)s with different alkyl chains have shown variations in charge transport properties. While longer alkyl chains can enhance molecular packing and ordering, the presence of the ether linkages in the glycol chain can provide alternative pathways for charge transport through superexchange mechanisms. rug.nl It is hypothesized that the pentyl group in this compound would provide a balance between ordering and flexibility, potentially leading to materials with tunable electronic properties.
Furthermore, the replacement of traditional alkyl side chains with oligo(ethylene glycol) ethers in conjugated polymers has been shown to alter optical and thermal properties, as well as molecular arrangements such as π–π stacking distances and crystallinity. rsc.org By incorporating this compound into polymer architectures, it may be possible to create novel materials with tailored optoelectronic characteristics suitable for applications in flexible electronics and organic photovoltaics. The flexible and polar nature of the oligo(ethylene glycol) chain can also impart desirable processing characteristics, allowing for the use of more environmentally benign solvents. rsc.org
A key area of application for such materials is in the creation of bio-inert surfaces. Self-assembled monolayers (SAMs) of oligo(ethylene glycol)-terminated alkanethiols on gold and silver surfaces have been extensively studied for their ability to resist protein adsorption. acs.orgnih.gov The effectiveness of this resistance is dependent on the conformation and packing density of the oligo(ethylene glycol) chains. It is anticipated that this compound, when appropriately functionalized for surface attachment, would form SAMs that effectively prevent biofouling, a critical requirement for medical implants, biosensors, and marine coatings. researchgate.net
Table 1: Predicted Physicochemical Properties of this compound and Their Impact on Material Science Applications
| Property | Predicted Characteristic for this compound | Implication in Materials Science |
| Self-Assembly | Forms micelles and other ordered structures in solution. | Creation of nanostructured materials, drug delivery vehicles, and templates for nanoparticle synthesis. |
| Surface Activity | Reduces surface tension at interfaces. | Development of emulsifiers, wetting agents, and coatings with controlled surface energy. |
| Charge Transport | Potential for modulated charge transport properties. | Design of novel organic semiconductors and electronic components. |
| Biocompatibility | Expected to exhibit low protein adsorption when immobilized on surfaces. | Fabrication of biocompatible coatings for medical devices and implants. |
Novel Applications in Analytical Chemistry and Chemical Sensing Technologies
The distinct properties of this compound also suggest its utility in the advancement of analytical chemistry and chemical sensing. Its ability to participate in specific and non-specific interactions makes it a versatile component in separation science and sensor design.
In chromatography, oligo(ethylene glycol) phases are known for their unique selectivity. The ether oxygens can act as hydrogen bond acceptors, while the alkyl portion can engage in hydrophobic interactions. This dual nature allows for the separation of a wide range of analytes. Glycol ethers are employed as stationary phases in gas chromatography (GC) and as modifiers in liquid chromatography (LC) to achieve challenging separations. researchgate.net this compound, with its specific balance of polarity and hydrophobicity, could be a valuable stationary phase for the separation of complex mixtures.
In the realm of chemical sensors, oligo(ethylene glycol) derivatives are utilized as recognition elements. The incorporation of these molecules onto sensor surfaces can enhance selectivity and sensitivity. For example, the swelling and collapsing of polymer brushes made from oligo(ethylene glycol) methacrylates in response to temperature changes can be harnessed for sensing applications. acs.org A sensor surface functionalized with this compound could exhibit a selective response to certain analytes based on a combination of size, polarity, and hydrogen bonding capacity.
Furthermore, the ability of oligo(ethylene glycol) chains to influence the electronic environment of a sensor can be exploited. The polarity and flexibility of the heptaethylene glycol chain could modulate the signal of a nearby transducer, leading to a detectable response upon analyte binding. This principle is central to the design of chemiresistive and optical sensors.
Table 2: Potential Analytical and Sensing Applications of this compound
| Application Area | Proposed Role of this compound | Principle of Operation |
| Gas Chromatography | Stationary phase material. | Differential partitioning of analytes based on volatility and specific interactions with the ether and alkyl moieties. |
| Liquid Chromatography | Mobile phase additive or bonded phase. | Modifying the polarity of the stationary or mobile phase to improve separation of polar and non-polar compounds. |
| Chemical Sensors | Surface functionalization agent. | Analyte recognition through a combination of hydrophobic and hydrophilic interactions, leading to a change in a measurable signal (e.g., optical, electrical). |
| Biosensors | Anti-fouling coating. | Preventing non-specific binding of biomolecules to the sensor surface, thereby improving the signal-to-noise ratio and sensor reliability. |
Interdisciplinary Research Integrating Oligo(ethylene Glycol) Ether Chemistry with Other Scientific Fields
The versatility of oligo(ethylene glycol) ethers like this compound facilitates their integration into a multitude of scientific disciplines, fostering interdisciplinary research and innovation.
In the field of nanotechnology , these molecules can be used as ligands to stabilize nanoparticles, preventing their aggregation and controlling their growth and morphology. The heptaethylene glycol chain can provide steric stabilization in aqueous media, while the pentyl group can interact with the nanoparticle surface or other ligands. Such functionalized nanoparticles have applications in catalysis, imaging, and diagnostics. atamanchemicals.com
The intersection with biochemistry and pharmacology is particularly promising. While this article excludes dosage and safety profiles, the fundamental properties of these ethers are relevant to drug delivery research. The ability of oligo(ethylene glycol) chains to increase the solubility and circulation time of therapeutic agents is a well-established principle of PEGylation. atamanchemicals.com this compound could be explored as a component of novel drug carrier systems, such as micelles or liposomes, where the pentyl group would anchor into the hydrophobic core, and the hydrophilic glycol chain would form a protective corona.
In environmental science , the surfactant properties of this compound could be relevant for applications such as soil remediation and enhanced oil recovery. Understanding the behavior of such amphiphiles at solid-liquid and liquid-liquid interfaces is crucial for developing effective environmental technologies.
Finally, in synthetic chemistry , the development of efficient and selective methods for the synthesis of well-defined oligo(ethylene glycol) ethers remains an active area of research. google.com The synthesis of this compound itself would likely involve a Williamson ether synthesis or the ethoxylation of pentyl alcohol. Advances in catalytic methods could lead to more sustainable and scalable production of these valuable molecules. researchgate.netgoogle.com
The study of oligo(ethylene glycol) ethers, with this compound as a representative example, highlights a rich and expanding field of chemical research. The continued exploration of their synthesis, properties, and applications promises to yield significant advancements across a broad spectrum of scientific and technological endeavors.
Q & A
Q. Which statistical methods are appropriate for analyzing C12E7’s dose-dependent effects?
- Approach :
- Dose-response modeling : Fit data to Hill or Log-logistic equations using software like GraphPad Prism.
- Multivariate analysis : Principal component analysis (PCA) to correlate structural variants (e.g., ethylene oxide units) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
